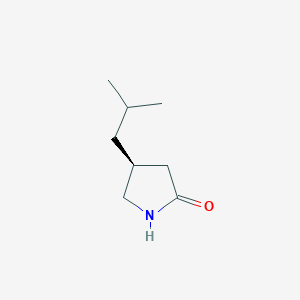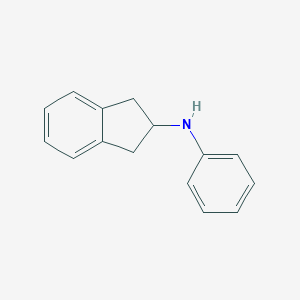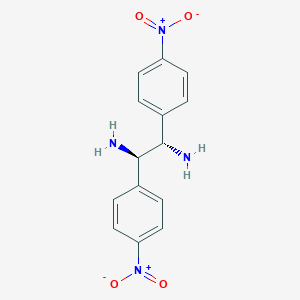
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two nitrophenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 4-nitrobenzaldehyde with a chiral diamine under controlled conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The diamine backbone can be oxidized to form diketones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, room temperature to reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or basic medium, elevated temperatures.
Major Products Formed
Reduction: 1,2-Bis(4-aminophenyl)ethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,2-Bis(4-nitrophenyl)ethane-1,2-dione.
Scientific Research Applications
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitrophenyl groups can participate in various interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1,2-Bis(4-aminophenyl)ethane-1,2-diamine
- (1R,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine
- (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
Uniqueness
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity compared to its analogs. The nitro groups can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the stereochemistry of the compound plays a crucial role in its interaction with biological targets, making it a valuable molecule in stereoselective synthesis and drug design.
Properties
IUPAC Name |
(1R,2S)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22/h1-8,13-14H,15-16H2/t13-,14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBNXRXPIYAHOW-OKILXGFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
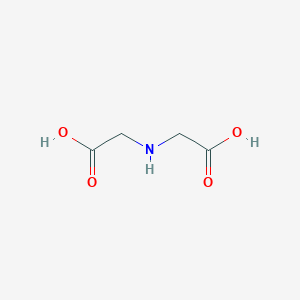
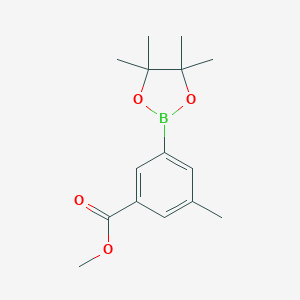

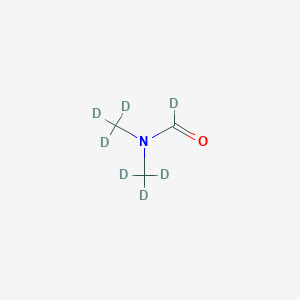
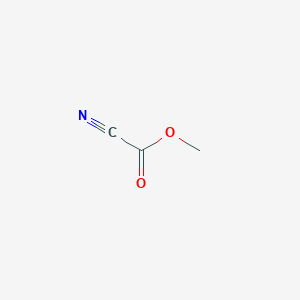
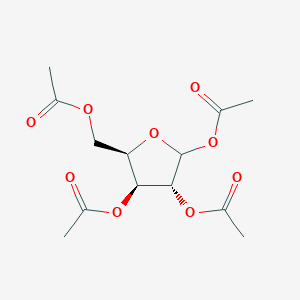
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)


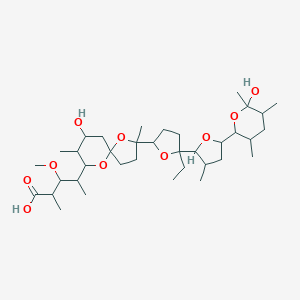
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
